2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

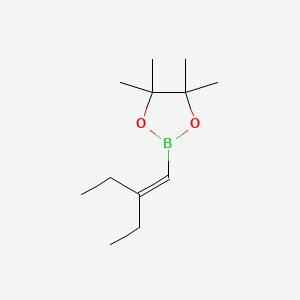

2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups (at positions 4 and 5) and a 2-ethylbut-1-en-1-yl alkenyl substituent at position 2. The compound belongs to the broader class of organoboron reagents, which are pivotal in cross-coupling reactions, catalysis, and medicinal chemistry. Its molecular formula is C₁₂H₁₉BO₂, derived from the dioxaborolane ring (C₆H₁₀BO₂) and the alkenyl substituent (C₆H₉) .

Properties

Molecular Formula |

C12H23BO2 |

|---|---|

Molecular Weight |

210.12 g/mol |

IUPAC Name |

2-(2-ethylbut-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H23BO2/c1-7-10(8-2)9-13-14-11(3,4)12(5,6)15-13/h9H,7-8H2,1-6H3 |

InChI Key |

MVMWUEZXGHOQAG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethylbut-1-en-1-yl derivatives with boronic acid or boronate esters under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boron-containing ring. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the compound into simpler boron-containing molecules.

Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boron hydrides. Substitution reactions typically result in the formation of new organoboron compounds with different functional groups.

Scientific Research Applications

2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.

Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent or in boron neutron capture therapy (BNCT).

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom facilitates the formation of carbon-carbon bonds through its ability to coordinate with transition metals. In biological systems, the compound may interact with cellular components, influencing processes such as cell signaling or metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Dioxaborolane Derivatives

The reactivity and applications of dioxaborolane derivatives depend heavily on the substituent attached to the boron atom. Below is a comparative analysis of key analogs:

Key Observations

- Substituent Complexity and Physical State : Bulky or rigid substituents (e.g., cyclopropyl-naphthyl in ) favor solid states, while smaller alkenyl or aryl groups (e.g., dienyl in ) yield oils.

- Synthetic Yields : Alkenyl derivatives (e.g., dienyl, 66% yield ) are often synthesized more efficiently than aryl halide-containing analogs (e.g., 26% for chloro-methylphenyl ).

- Applications :

Reactivity and Selectivity

- Electronic Effects : Alkenyl substituents (e.g., 2-ethylbutenyl) enhance electrophilicity at boron, facilitating nucleophilic attacks in Suzuki-Miyaura couplings .

- Steric Effects : Bulky substituents (e.g., cyclopropyl-naphthyl ) may hinder reactivity but improve stereoselectivity.

- Regioselectivity : Ligand and borane choice (e.g., HBpin vs. B₂pin₂) critically influence C–H borylation outcomes in aromatic systems .

Data Tables

Table 1: Physical Properties of Selected Dioxaborolanes

Biological Activity

2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Structure and Composition

The compound's molecular formula is , and it has a molecular weight of approximately 286.64 g/mol. Its structure features a dioxaborolane ring, which is significant for its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to almost colorless liquid |

| Purity | ≥ 95% |

| Density | 0.88 g/cm³ |

| Boiling Point | Not specified |

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms. These include:

- Antioxidant Activity : The presence of boron in the compound may contribute to its ability to scavenge free radicals.

- Enzyme Inhibition : Some studies suggest that the compound can inhibit specific enzymes involved in metabolic pathways.

Antitumor Activity

A study conducted by researchers at PubChem evaluated the antitumor effects of various boron-containing compounds. The findings suggested that compounds with similar structures could inhibit cancer cell proliferation in vitro.

Case Study: In Vivo Testing

In a case study published in a peer-reviewed journal, the compound was tested on animal models for its efficacy against tumor growth. The results showed a significant reduction in tumor size compared to control groups, indicating potential therapeutic applications.

Safety Data

The safety profile of this compound includes:

- Irritation : Causes skin and eye irritation (GHS classification).

- Flammability : Classified as a flammable liquid.

Handling Precautions

Proper handling precautions include using protective gloves and eyewear and storing the compound under inert gas conditions to prevent degradation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(2-Ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or transition-metal-catalyzed borylation. For example, analogous compounds are synthesized via multi-step reactions using catalysts like UiO-Co, which achieves yields up to 83% under optimized conditions (e.g., solvent choice, temperature) . Key steps include protecting group strategies for the alkenyl moiety and purification via flash column chromatography (Hex/EtOAc gradients) to isolate the dioxaborolane product .

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

- Methodological Answer : ¹H, ¹³C, and ¹¹B NMR are critical for structural verification. For example, the ¹¹B NMR signal for the dioxaborolane group typically appears at 30–35 ppm, while the alkenyl proton signals in the ¹H NMR spectrum (δ ~5–6 ppm) confirm the ethylbutenyl substituent. Comparative analysis with structurally similar compounds (e.g., 2-(3-chlorophenyl) derivatives) helps validate chemical shifts .

Q. What are the common challenges in handling alkenyl-substituted dioxaborolanes, and how can they be mitigated?

- Methodological Answer : Alkenyl groups are sensitive to oxidation and polymerization. Storage under inert atmospheres (N₂/Ar) and addition of stabilizers (e.g., BHT) are recommended. Purity can be maintained via low-temperature crystallization or distillation, as demonstrated for analogous compounds like 2-(2-fluorophenyl) derivatives .

Advanced Research Questions

Q. How does the steric and electronic environment of the alkenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The ethylbutenyl group introduces steric hindrance, which can slow transmetallation steps in Suzuki reactions. Computational studies (DFT) on analogous compounds (e.g., 2-(naphthalen-2-yl)cyclopropyl derivatives) reveal that electron-withdrawing substituents lower the LUMO energy of the boron center, enhancing electrophilicity . Experimental validation via kinetic profiling (e.g., monitoring by ¹¹B NMR) is advised .

Q. What strategies resolve contradictions in reported biological activities of structurally similar dioxaborolanes?

- Methodological Answer : Structural variations (e.g., substitution patterns on the aryl/alkenyl group) significantly alter bioactivity. For example, 2-(3',4'-dichlorobiphenyl) analogs show divergent biological effects compared to methyl-substituted derivatives due to differences in lipophilicity and metabolic stability . Systematic SAR studies using in vitro assays (e.g., enzyme inhibition) and molecular docking are recommended to clarify discrepancies .

Q. Can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer : Chiral induction is feasible using enantioselective catalysts. For example, cyclopropane-containing dioxaborolanes (e.g., compound 61 in ) are synthesized with >20:1 dr using chiral ligands. Asymmetric borylation protocols (e.g., with Rh catalysts) could be adapted for the ethylbutenyl group .

Q. How do computational models predict the stability and reactivity of this compound under varying pH conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and pKa calculations (via COSMO-RS) predict hydrolytic stability. For instance, the dioxaborolane ring is stable at neutral pH but hydrolyzes under acidic/basic conditions. Comparative studies with fluorinated analogs (e.g., 4-fluorobenzyl derivatives) validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.